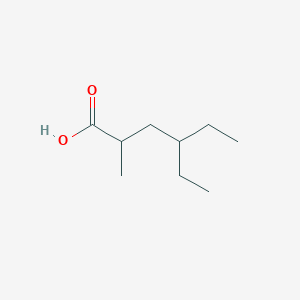

4-Ethyl-2-methylhexanoic acid

Description

Contextualization within Branched-Chain Carboxylic Acid Chemistry

Branched-chain carboxylic acids are organic acids characterized by the presence of one or more alkyl groups branching off the main carbon chain. This structural feature distinguishes them from their straight-chain isomers, leading to significant differences in physical properties such as melting point and solubility. For instance, the branching in the hydrocarbon skeleton generally lowers the melting point compared to a linear-chain acid with the same number of carbon atoms.

4-Ethyl-2-methylhexanoic acid, with its ethyl group at the fourth carbon and a methyl group at the second carbon of a hexanoic acid chain, exemplifies a typical branched-chain structure. Current time information in Bangalore, IN. This configuration results in steric hindrance and moderate hydrophobicity, which are key factors influencing its reactivity and potential applications. Current time information in Bangalore, IN. The study of such compounds is crucial for understanding how structural isomerism affects chemical behavior and for designing molecules with specific desired properties for use in areas like the manufacturing of paint driers, vinyl stabilizers, and cosmetic products.

Significance as a Research Compound and Organic Intermediate

In the realm of chemical research, this compound serves as a valuable building block and intermediate in organic synthesis. Current time information in Bangalore, IN. Its structure allows for its use in the creation of more complex molecules. chemsrc.com Branched-chain carboxylic acids, in general, are precursors in various industrial manufacturing processes. For example, the cobalt and manganese salts of related compounds like 2-ethylhexanoic acid are utilized as driers for paints, varnishes, and enamels.

The synthesis of this compound can typically be achieved through methods common for this class of compounds, such as the alkylation or carboxylation of branched-chain precursors. Current time information in Bangalore, IN. A well-established method for creating similar branched-chain acids is the malonic ester synthesis, which involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. Current time information in Bangalore, IN.vaia.com Another potential route is the carboxylation of a Grignard reagent, which involves the reaction of an organomagnesium halide with carbon dioxide. libretexts.org The characterization of the resulting compound and its intermediates is commonly performed using techniques like nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for assessing purity. Current time information in Bangalore, IN.

Properties of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 209174-61-8 nih.govmolport.com |

| Molecular Formula | C₉H₁₈O₂ Current time information in Bangalore, IN.nih.govmolport.com |

| Molecular Weight | 158.24 g/mol Current time information in Bangalore, IN.nih.gov |

| Canonical SMILES | CCC(CC)CC(C)C(=O)O Current time information in Bangalore, IN.nih.gov |

| InChI | InChI=1S/C9H18O2/c1-4-8(5-2)6-7(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) Current time information in Bangalore, IN.nih.gov |

| InChIKey | VDTFCTZEXUCYBS-UHFFFAOYSA-N Current time information in Bangalore, IN.nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value (Computed) |

| XLogP3 | 3.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 5 nih.gov |

| Exact Mass | 158.130679813 Da nih.gov |

| Monoisotopic Mass | 158.130679813 Da nih.gov |

| Topological Polar Surface Area | 37.3 Ų nih.gov |

| Heavy Atom Count | 11 nih.gov |

| Complexity | 117 nih.gov |

Compound Names Mentioned in this Article

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H18O2 |

|---|---|

Poids moléculaire |

158.24 g/mol |

Nom IUPAC |

4-ethyl-2-methylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-4-8(5-2)6-7(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |

Clé InChI |

VDTFCTZEXUCYBS-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CC(C)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Strategies for 4 Ethyl 2 Methylhexanoic Acid and Its Analogues

Chemo-selective Synthesis Pathways

Chemo-selective synthesis involves the preferential reaction of a chemical reagent with one of two or more different functional groups. For a molecule like 4-Ethyl-2-methylhexanoic acid, which possesses multiple alkyl branches, controlling the sequence and location of bond formation is paramount.

Malonic Ester and Acetoacetic Ester Methodologies in Branched Carboxylic Acid Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids with various substitution patterns. wikipedia.orglibretexts.org It utilizes diethyl malonate (or a similar malonic acid ester) as a starting material, which contains acidic α-hydrogens that can be readily deprotonated by a strong base like sodium ethoxide to form a stable enolate. chemicalnote.comorganicchemistrytutor.com This nucleophilic enolate can then be alkylated via an SN2 reaction with an alkyl halide. masterorganicchemistry.com The process can be repeated to introduce a second alkyl group, making it highly suitable for creating di-substituted acetic acids. wikipedia.orgorganicchemistrytutor.com

The synthesis of this compound via this methodology would involve a sequential dialkylation of the malonic ester. This is followed by hydrolysis of the ester groups to form a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final branched carboxylic acid product. chemicalnote.commasterorganicchemistry.com

Table 1: Illustrative Steps for Malonic Ester Synthesis of this compound

| Step | Description | Reagents | Intermediate Product |

| 1 | First Deprotonation | A strong base (e.g., Sodium ethoxide) deprotonates the α-carbon of diethyl malonate. | Sodio-malonic ester (enolate) |

| 2 | First Alkylation (SN2) | The enolate reacts with a primary or secondary alkyl halide (e.g., 2-bromobutane) to add the first alkyl group. | Diethyl 2-(sec-butyl)malonate |

| 3 | Second Deprotonation | The remaining acidic α-hydrogen is removed by a strong base. | Substituted enolate |

| 4 | Second Alkylation (SN2) | The new enolate reacts with a second alkyl halide (e.g., methyl iodide) to add the second alkyl group. | Diethyl 2-(sec-butyl)-2-methylmalonate |

| 5 | Hydrolysis | The diester is hydrolyzed to a dicarboxylic acid using aqueous acid (e.g., H₃O⁺). | 2-(sec-butyl)-2-methylmalonic acid |

| 6 | Decarboxylation | The β-keto acid is heated, causing the loss of a carboxyl group as CO₂. | This compound |

A related method, the acetoacetic ester synthesis, follows a similar pathway of deprotonation, alkylation, hydrolysis, and decarboxylation. askthenerd.comwikipedia.org However, it starts with ethyl acetoacetate and ultimately produces a methyl ketone, making it more suitable for synthesizing α-substituted acetone derivatives rather than carboxylic acids. wikipedia.orgopenochem.org

Regioselective and Stereoselective Approaches to Alkylhexanoic Acids

The synthesis of a specific isomer like this compound requires careful control over not only which atoms are connected (constitution) but also their spatial arrangement. This is the domain of regioselectivity and stereoselectivity.

Regioselectivity is the preference for a reaction to occur at one specific site over other possible sites. study.comwikipedia.org In the context of alkylhexanoic acids, this means ensuring that alkyl groups are added to the correct carbon positions along the hexanoic acid backbone. For instance, in a multi-step synthesis, a reaction must be chosen that selectively forms a bond at the C4 position without affecting the C2, C3, or C5 positions. An example of a regioselective reaction is the Markovnikov addition of protic acids to alkenes, where the proton adds to the carbon with more hydrogen atoms. wikipedia.orgmasterorganicchemistry.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. study.commasterorganicchemistry.com this compound has two chiral centers (at C2 and C4), meaning it can exist as four possible stereoisomers (RR, SS, RS, and SR). A stereoselective synthesis would favor the formation of one of these isomers. In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com Achieving high stereoselectivity often requires the use of chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one product.

Table 2: Key Concepts in Selective Synthesis

| Concept | Definition | Relevance to this compound |

| Regioselectivity | A reaction favors bond formation at a particular atom or region over other possibilities. study.comwikipedia.org | Ensures the ethyl group is added at C4 and the methyl group at C2 of the hexanoic acid chain. |

| Stereoselectivity | A reaction favors the formation of a specific stereoisomer (e.g., enantiomer or diastereomer). masterorganicchemistry.com | Would be required to synthesize a single stereoisomer (e.g., (2R, 4S)-4-ethyl-2-methylhexanoic acid) from the four possibilities. |

| Stereospecificity | The stereochemistry of the reactant determines the stereochemistry of the product. youtube.com | A synthetic route where a specific stereoisomer of a precursor leads exclusively to a specific stereoisomer of the product. |

Multistep Organic Transformations for Complex Branched Acid Architectures

Creating complex molecules like this compound often necessitates multistep synthetic sequences that go beyond single-pot reactions like the malonic ester synthesis. organicchemistrytutor.comchegg.com These pathways allow for the careful, stepwise construction of the carbon skeleton and the precise installation of functional groups.

A hypothetical multistep synthesis could involve:

Carbon Chain Elongation: Starting with a smaller fragment and extending the carbon chain using reactions like the Grignard reaction with CO₂ to form a carboxylic acid. organicchemistrytutor.com

Functional Group Interconversion: Converting one functional group into another, such as the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent like chromic acid (Jones reagent). organicchemistrytutor.com

Introduction of Branching: Using organometallic reagents (e.g., Gilman or Grignard reagents) to add alkyl groups at specific locations, often guided by the reactivity of precursor molecules like α,β-unsaturated ketones or esters.

Biocatalytic and Enzymatic Synthesis of Branched Hexanoic Acid Esters

Biocatalysis utilizes enzymes to perform chemical transformations. This approach is a cornerstone of "green chemistry" because it often proceeds under mild conditions (neutral pH, ambient temperature), in aqueous or solvent-free systems, and with high specificity, reducing energy consumption and unwanted byproducts. mdpi.com

Lipase-Catalyzed Esterification for Sustainable Production

Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides) in nature. scielo.br However, in non-aqueous or low-water environments, their activity can be reversed to catalyze the synthesis of esters from carboxylic acids and alcohols (esterification). nih.gov This process is highly valuable for producing branched-chain esters, which have applications as lubricants, emollients, and emulsifiers. mdpi.com

The use of immobilized lipases, such as Novozym® 435 (from Candida antarctica), is particularly advantageous for industrial applications. mdpi.comnih.gov Immobilization allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse over multiple cycles, improving process economics. Studies on the synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, have demonstrated the effectiveness of lipase-catalyzed, solvent-free systems. mdpi.comum.es High conversion rates (up to 99%) can be achieved by optimizing reaction parameters like temperature and the molar ratio of substrates. mdpi.com

Table 3: Advantages of Lipase-Catalyzed Esterification

| Feature | Description |

| Sustainability | Operates under mild conditions, often solvent-free, reducing energy use and environmental impact. mdpi.com |

| High Selectivity | Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing side reactions and purification steps. scielo.brresearchgate.net |

| Catalyst Reusability | Immobilized enzymes can be recovered and reused for multiple batches, lowering operational costs. mdpi.com |

| Product Quality | Avoids the harsh conditions of acid catalysis, which can lead to unwanted side reactions and product degradation. scielo.br |

| Biodegradability | The products are often derived from natural raw materials and are highly biodegradable. mdpi.com |

Enantioselective Biotransformations for Chiral this compound Derivatives

The inherent chirality of enzymes makes them ideal catalysts for producing enantiomerically pure compounds. Lipases, in particular, often display enantioselectivity, meaning they will react at different rates with the two enantiomers of a chiral substrate. scielo.br

This property can be exploited for the kinetic resolution of a racemic mixture of this compound or its esters. In a typical kinetic resolution process:

A racemic mixture of the carboxylic acid is reacted with an alcohol in the presence of an enantioselective lipase.

The lipase preferentially catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer).

The reaction is stopped before completion (ideally at ~50% conversion).

The resulting mixture contains the unreacted S-acid and the newly formed R-ester, which can then be separated by standard chemical techniques.

This method provides a powerful route to access individual stereoisomers of chiral branched carboxylic acids, which is often a critical requirement in the pharmaceutical and fine chemical industries.

Optimization of Reaction Conditions for Biocatalytic Efficiency

The use of immobilized lipases, such as Novozym® 435 and Lipozyme® 435, is a common strategy in these syntheses. nih.govresearchgate.net These biocatalysts are favored for their stability and reusability, which are critical factors for developing sustainable and economically viable processes. researchgate.netmdpi.com Optimization studies often involve systematic investigations into how varying one parameter affects the reaction outcome while keeping others constant, leading to the identification of the most favorable conditions for the synthesis.

Influence of Temperature

Temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme. Studies on the synthesis of 2-ethylhexyl 2-methylhexanoate, an analogue of this compound, have shown that higher temperatures generally lead to faster reaction rates. For instance, in the synthesis of this ester using Novozym® 435, increasing the temperature from 70 °C to 80 °C resulted in a significant increase in the conversion rate. nih.gov Similarly, in the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate, another analogue, the reaction time required to reach high conversion was considerably shorter at 80 °C compared to 60 °C and 70 °C. researchgate.net

However, excessively high temperatures can lead to enzyme denaturation and potential loss of volatile reactants through evaporation. nih.gov Therefore, an optimal temperature must be determined that balances reaction kinetics with enzyme stability and substrate integrity. For the synthesis of 2-ethylhexyl 2-methylhexanoate, two effective strategies were identified: operating at 70 °C with a 10% molar excess of alcohol, which achieved 97% conversion over a longer period, or at 80 °C with a 20% molar excess of alcohol, reaching 99% conversion in a shorter time. nih.gov

| Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Biocatalyst Concentration (% w/w) | Conversion Rate | Reaction Time |

|---|---|---|---|---|

| 70 | 1:1.1 | 2.5 | 97% | Longer |

| 80 | 1:1.2 | 2.5 | 99% | Shorter |

Influence of Biocatalyst Concentration

The concentration of the biocatalyst is another crucial factor affecting the reaction rate. Generally, a higher enzyme concentration leads to a faster reaction, as more active sites are available for catalysis. In the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate using Lipozyme® 435, increasing the lipase concentration from 1.5% to 2.5% (w/w) significantly reduced the reaction time needed to achieve high conversion. researchgate.net However, further increasing the concentration to 5.0% did not provide a proportional increase in the reaction rate, indicating that beyond a certain point, the cost of the additional enzyme may not be justified by the marginal improvement in reaction time. researchgate.net The optimal biocatalyst concentration for the synthesis of 2-ethylhexyl 2-methylhexanoate was found to be 2.5% (w/w). researchgate.net

| Biocatalyst Concentration (% w/w) | Time to Reach >90% Conversion (hours) |

|---|---|

| 1.5 | > 8 |

| 2.5 | ~ 6 |

| 5.0 | ~ 5 |

Influence of Substrate Molar Ratio

The molar ratio of the substrates (acid to alcohol) can significantly impact the equilibrium of the esterification reaction. According to Le Chatelier's principle, using an excess of one of the reactants can drive the reaction towards the formation of the product. This strategy is also employed to compensate for the loss of a more volatile substrate at higher reaction temperatures. nih.gov In the synthesis of 2-ethylhexyl 2-methylhexanoate, using a molar excess of the alcohol was found to be beneficial for achieving high conversion rates, especially at elevated temperatures where alcohol evaporation is more pronounced. nih.gov For the synthesis of diesters like bis(2-ethylbutyl) adipate and sebacate, a molar excess of the alcohol (15% for the adipate and 25% for the sebacate) was also found to be optimal. researchgate.net

Conversely, an excess of the acid can also be employed. In one study, a preliminary economic analysis suggested that operating with a 30% molar excess of acid was the best option to obtain a product with 92.6% purity at a lower cost for the synthesis of 2-ethylhexyl 2-methylhexanoate. researchgate.net The choice of which substrate to use in excess often depends on a combination of factors including volatility, cost, and potential for enzyme inhibition. Some studies have noted that 2-ethylhexanoic acid can inhibit the reaction. researchgate.net

Mechanistic Studies of 4 Ethyl 2 Methylhexanoic Acid Chemical Reactions

Investigation of Carboxylic Acid Functional Group Reactivity

The reactivity of 4-Ethyl-2-methylhexanoic acid is centered around its carboxyl group (-COOH), which is composed of a carbonyl group (C=O) and a hydroxyl group (-OH). The interaction between these two groups dictates the compound's acidic nature and its susceptibility to nucleophilic attack.

The presence of alkyl branches, specifically the ethyl group at the fourth carbon and a methyl group at the second carbon, introduces steric hindrance around the carboxylic acid functional group. This steric bulk can influence the rate of reactions such as Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org The bulky alkyl groups in this compound can impede the approach of the alcohol, potentially slowing down the reaction rate compared to a linear-chain carboxylic acid of the same carbon number.

The electronic effects of the alkyl groups also play a role. Alkyl groups are weakly electron-donating, which can slightly decrease the acidity of the carboxylic acid compared to formic acid or acetic acid. However, the dominant factor governing the reactivity of the carboxylic acid functional group in this molecule is steric hindrance. arkat-usa.org

Derivatization Pathways and Product Characterization

This compound can be converted into a variety of functional derivatives through reactions at the carboxyl group. These derivatization pathways are essential for creating new molecules with tailored properties.

Esterification: As previously mentioned, esterification is a primary derivatization pathway. The reaction with various alcohols yields esters with characteristic fruity or pleasant odors. For instance, reaction with ethanol (B145695) would produce ethyl 4-ethyl-2-methylhexanoate. The characterization of these ester products typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure and Gas Chromatography (GC) to assess purity.

Formation of Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (e.g., chlorine) to form an acid halide. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting 4-ethyl-2-methylhexanoyl chloride is a more reactive derivative and can be used as an intermediate in the synthesis of other compounds like amides and esters. uomus.edu.iq

Amide Formation: Amides can be synthesized from this compound by reacting it with an amine. Due to the relatively low reactivity of the carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often required to facilitate the reaction. jackwestin.com Alternatively, the more reactive acid chloride can be treated with an amine to form the corresponding amide.

Characterization of Derivatives: The characterization of these derivatives relies on a suite of analytical methods. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the ester, acid chloride, or amide functional groups. NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the arrangement of the alkyl chains. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the derivatives.

Formation and Reactivity of Metal Carboxylates of Branched Acids

Carboxylic acids react with bases to form salts, and with metal ions to form metal carboxylates. msu.edu The branched structure of this compound influences the properties of the resulting metal carboxylates.

Formation: Metal carboxylates of this compound can be prepared by reacting the acid with a metal hydroxide (B78521), oxide, or salt. For example, reaction with sodium hydroxide would yield sodium 4-ethyl-2-methylhexanoate. The synthesis of transition metal carboxylates can be achieved through various methods, including acid-base reactions, protonolysis, and salt metathesis reactions. wikipedia.org The structure of the resulting metal carboxylate can vary depending on the metal ion and the reaction conditions. Carboxylate ligands can coordinate to metal ions in different modes, such as monodentate, bidentate chelating, or bridging. wikipedia.orgsciencepublishinggroup.com

Properties and Reactivity: The branching in the alkyl chain of this compound generally leads to metal salts with lower melting points compared to their straight-chain counterparts. researchgate.net This branching also affects the solubility of the metal carboxylates in different solvents. For instance, cobalt and manganese salts of branched-chain carboxylic acids like 2-ethylhexanoic acid are soluble in nonpolar organic solvents and are used as driers in paints and varnishes. It is expected that the metal salts of this compound would exhibit similar solubility characteristics. researchgate.net

The reactivity of these metal carboxylates depends on the nature of the metal and the coordination environment. They can undergo ligand exchange reactions where the carboxylate group is displaced by another ligand.

Hydrolysis and Substitution Kinetics of Related Branched Esters

The study of the hydrolysis and substitution kinetics of esters derived from this compound provides insight into their stability and reactivity. The branched structure of the parent acid has a significant impact on these reaction rates.

Hydrolysis Kinetics: The alkaline hydrolysis (saponification) of esters is a well-studied reaction that follows second-order kinetics. chemrxiv.org The rate of hydrolysis is sensitive to both steric and electronic effects. For esters of this compound, the steric hindrance provided by the ethyl and methyl groups is expected to significantly slow down the rate of hydrolysis compared to esters of linear carboxylic acids. arkat-usa.orgresearchgate.net The bulky groups hinder the approach of the hydroxide ion to the carbonyl carbon, which is the rate-determining step of the reaction. chemrxiv.org

Studies on the hydrolysis of other sterically hindered esters have shown that non-aqueous solvent systems can sometimes accelerate the reaction rate compared to traditional aqueous media. arkat-usa.org

Substitution Kinetics: Nucleophilic substitution reactions at the carbonyl carbon of branched esters are also affected by steric hindrance. The accessibility of the electrophilic carbonyl carbon to the incoming nucleophile is reduced, leading to slower reaction rates.

The table below provides a qualitative comparison of the expected reactivity of derivatives of this compound compared to a linear isomer like n-nonanoic acid.

| Reaction | Derivative of this compound | Derivative of n-Nonanoic Acid | Primary Influencing Factor |

| Esterification | Slower | Faster | Steric Hindrance |

| Alkaline Hydrolysis of Ester | Slower | Faster | Steric Hindrance |

| Nucleophilic Acyl Substitution | Slower | Faster | Steric Hindrance |

This table illustrates the general principle that the branched structure of this compound tends to decrease the rates of reactions involving nucleophilic attack at the carbonyl carbon due to steric hindrance.

State of the Art Analytical Methodologies for 4 Ethyl 2 Methylhexanoic Acid Characterization

Spectroscopic Techniques for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for the definitive structural confirmation of 4-Ethyl-2-methylhexanoic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For this compound, the spectrum would exhibit a characteristic downfield signal for the carboxylic acid proton (-COOH), typically appearing as a broad singlet. The protons on the carbon adjacent to the carbonyl group (alpha-position) and the methyl group at this position would also show distinct signals. Similarly, ¹³C NMR spectroscopy provides information on each unique carbon atom, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 | 175 - 185 |

| Alpha-CH | 2.2 - 2.6 | 40 - 50 |

| Alpha-CH₃ | 1.1 - 1.3 | 15 - 25 |

| Methylene (-CH₂-) | 1.2 - 1.7 | 20 - 40 |

| Methine (-CH-) at C4 | 1.3 - 1.8 | 35 - 45 |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by two key absorption bands characteristic of a carboxylic acid. A very broad band is typically observed in the range of 2500-3300 cm⁻¹, which corresponds to the O-H stretching vibration of the carboxyl group. Additionally, a sharp and intense absorption peak appears between 1700 and 1725 cm⁻¹, indicative of the C=O (carbonyl) stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxyl C=O | Stretch | 1700 - 1725 | Sharp, Strong |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.24 g/mol ). nih.gov Common fragmentation patterns for branched-chain carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the branched points of the alkyl chain.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 101 | Fragmentation at the C4 ethyl branch |

| 87 | Fragmentation related to the alpha-carbon |

Chromatographic Separations and Purity Assessment (GC, HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for assessing its purity.

Gas Chromatography (GC) is a widely used method for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, analysis can be performed directly or after derivatization to a more volatile ester form (e.g., methyl ester) to improve peak shape and sensitivity. jst.go.jp Flame ionization detection (FID) is commonly used for quantification, while coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. jst.go.jp

Table 4: Typical Gas Chromatography (GC) Parameters for Branched-Chain Carboxylic Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column Type | Capillary column (e.g., DB-5, DB-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com This method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic or phosphoric acid to ensure the analyte is in its protonated form. sielc.comsielc.com Detection can be achieved using a UV detector at low wavelengths (around 210 nm) or, for higher sensitivity and specificity, a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for quantifying the compound in complex matrices due to its high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of carboxylic acids.

Advanced Methods for Enantiomeric Excess Determination

This compound possesses two chiral centers (at the C2 and C4 positions), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is crucial in many applications.

The primary methods for this determination involve chiral chromatography . This can be accomplished using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the column.

In chiral GC , the stationary phase often consists of a cyclodextrin (B1172386) derivative coated onto a polysiloxane backbone. gcms.cz The differential inclusion of the enantiomers into the chiral cavities of the cyclodextrin molecules results in different retention times, allowing for their separation and quantification. Derivatization of the carboxylic acid may be required to enhance volatility for GC analysis.

In chiral HPLC , various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separation mechanism relies on a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral stationary phase. mdpi.com The choice of the specific chiral column and mobile phase is critical and often requires empirical optimization to achieve baseline separation of the enantiomers.

Table 5: Principles of Enantiomeric Excess Determination by Chiral Chromatography

| Technique | Principle | Key Components | Typical Application |

|---|---|---|---|

| Chiral GC | Differential partitioning of enantiomers into a chiral stationary phase. | Chiral Stationary Phase (e.g., derivatized cyclodextrins), high-resolution capillary column. | Analysis of volatile or derivatized chiral compounds. |

| Chiral HPLC | Differential adsorption and interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (e.g., polysaccharide-based), optimized polar or non-polar mobile phase. | Broad applicability for a wide range of chiral compounds without derivatization. |

Biochemical Roles and Metabolic Fates of Branched Hexanoic Acids in Biological Systems Non Clinical

Microbial Transformation Pathways of Branched Fatty Acids

Branched-chain fatty acids (BCFAs) are significant components of the lipids in many bacterial species, playing a crucial role in maintaining the fluidity and function of cell membranes. mdpi.com The synthesis of BCFAs in microorganisms often originates from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. mdpi.com Gut microbiota, for instance, ferment proteins to produce branched-short-chain fatty acids (BSCFAs), including isobutyric acid, 2-methyl-butyric acid, and isovaleric acid, from valine, isoleucine, and leucine, respectively.

Microbial transformation pathways involve a series of enzymatic reactions. The initial step is the deamination of BCAAs by branched-chain amino acid aminotransferases. mdpi.com The resulting α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers, which are subsequently elongated to produce long-chain BCFAs. While specific microbial transformation pathways leading directly to 4-Ethyl-2-methylhexanoic acid are not extensively documented in the reviewed literature, the general pathways for BCFA synthesis provide a framework for its potential formation. The structural complexity of this compound, featuring both a methyl and an ethyl branch, suggests a more complex biosynthetic route may be involved, potentially utilizing precursors other than the common BCAAs or involving additional enzymatic modifications.

The composition of BCFAs in bacteria can be influenced by the available substrates. For example, the supplementation of growth media with specific short branched-chain acids can alter the fatty acid profile of the cell membrane in some bacterial species.

Enzymatic Bioconversion of this compound Precursors

The enzymatic synthesis of branched-chain fatty acids, including those with ethyl branches, is a regulated process. While the direct enzymatic pathway to this compound is not explicitly detailed in the available research, the mechanisms for the formation of ethyl-branched fatty acids provide significant insights. The key precursors for these fatty acids are short-chain acyl-CoAs.

A critical enzyme in the regulation of ethyl-branched fatty acid synthesis is Ethylmalonyl-CoA Decarboxylase (ECHDC1) . This enzyme acts as a "metabolite repair" enzyme by degrading ethylmalonyl-CoA. nih.gov Fatty acid synthase (FASN) has the capability to utilize ethylmalonyl-CoA as a substrate to produce ethyl-branched fatty acids. nih.govresearchgate.net However, the activity of FASN towards ethylmalonyl-CoA is relatively low. nih.govresearchgate.net The action of ECHDC1 in decarboxylating ethylmalonyl-CoA further limits the availability of this precursor, thereby preventing the significant formation of ethyl-branched fatty acids in cells under normal conditions. nih.govresearchgate.net Inactivation of the ECHDC1 gene has been shown to lead to the accumulation of ethyl-branched fatty acids. nih.govresearchgate.net

The initial primers for BCFA synthesis are often derived from branched-chain amino acids. The conversion of these amino acids to their corresponding α-keto acids is catalyzed by branched-chain amino acid aminotransferase. Subsequently, the branched-chain α-keto acid dehydrogenase (Bkd) complex catalyzes the oxidative decarboxylation of these α-keto acids to produce the acyl-CoA primers necessary for fatty acid synthesis. The specificity of these enzymes for different precursors plays a crucial role in determining the final structure of the synthesized BCFAs.

Table 1: Key Enzymes in the Bioconversion of Branched-Chain Fatty Acid Precursors

| Enzyme | Function | Role in BCFA Synthesis |

|---|---|---|

| Branched-chain amino acid aminotransferase | Catalyzes the deamination of branched-chain amino acids (BCAAs) to their corresponding α-keto acids. | Initiates the pathway for converting BCAAs into primers for BCFA synthesis. |

| Branched-chain α-keto acid dehydrogenase (Bkd) complex | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to form branched-chain acyl-CoAs. | Produces the short-chain acyl-CoA primers required for the initiation of BCFA synthesis. |

| Fatty Acid Synthase (FASN) | Elongates the fatty acid chain by adding two-carbon units from malonyl-CoA. | Can promiscuously use ethylmalonyl-CoA to synthesize ethyl-branched fatty acids. nih.govresearchgate.net |

| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Degrades ethylmalonyl-CoA. | Limits the formation of ethyl-branched fatty acids by reducing the availability of the ethylmalonyl-CoA precursor. nih.govresearchgate.net |

Integration into Broader Lipid Metabolism Research Contexts

Branched-chain fatty acids are integral to the study of lipid metabolism, particularly in microbiology and, increasingly, in the context of host-microbe interactions. In bacteria, BCFAs are crucial for maintaining membrane fluidity, which is essential for cellular function and adaptation to environmental stress. mdpi.com The presence of methyl and ethyl branches disrupts the orderly packing of fatty acid chains in the lipid bilayer, thereby lowering the melting point of the membrane.

The study of the lipidome, or the complete lipid profile of a cell or organism, often includes the analysis of BCFAs. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are employed for the sensitive and specific quantification of these compounds in complex biological matrices. The unique structure of this compound, with its specific branching pattern, makes it a potential biomarker for certain microbial populations or metabolic states.

Research into the broader implications of BCFAs is expanding. For instance, dairy products are a significant dietary source of BCFAs, and their consumption has been linked to various health-related outcomes. nih.govcambridge.orgnih.gov While much of this research has focused on more abundant BCFAs, the presence of a diverse array of these fatty acids in our diet and their production by our gut microbiota suggest a complex interplay with human metabolism. The specific roles of less common BCFAs like this compound in these contexts remain an area for future investigation.

Flavor Compound Formation Mechanisms Involving Branched-Chain Fatty Acids

Branched-chain fatty acids are well-known contributors to the flavor profiles of various foods, particularly fermented dairy products and ruminant meats. dairy-journal.orgjst.go.jpresearchgate.net The characteristic flavors of many cheeses, for example, are partly due to the presence of short- and medium-chain BCFAs. dairy-journal.org These compounds can be formed through the microbial degradation of amino acids during the ripening process. nih.gov For instance, the degradation of L-leucine can lead to the formation of 3-methylbutanoic acid, a key aroma compound in Gouda cheese. nih.gov

In ruminant products like sheep and goat milk and meat, specific BCFAs are responsible for their distinctive flavors. jst.go.jp Notably, 4-methyloctanoic acid and 4-ethyloctanoic acid have been identified as key compounds contributing to the characteristic "mutton" or "goaty" flavor. jst.go.jp The concentrations of these flavor-active BCFAs can vary depending on the animal's diet and the processing of the final product.

The formation of these flavor compounds is often a result of enzymatic activity. Lipases, for example, can release free fatty acids from triglycerides, which can then be further metabolized by microorganisms to produce a variety of volatile and non-volatile flavor compounds. dairy-journal.org While the direct contribution of this compound to food flavor is not extensively documented, its structural similarity to other flavor-active BCFAs suggests it could potentially play a role in the complex aroma profiles of certain foods.

Table 2: Concentration of Selected Branched-Chain Fatty Acids in Dairy Products

| Dairy Product | Total BCFA (wt% of total fatty acids) | Reference |

|---|---|---|

| Cow's Milk (whole) | 1.7 - 3.4 | researchgate.net |

| Cheddar Cheese | 1.8 (approx.) | cambridge.orgnih.gov |

| Mozzarella Cheese (low-moisture) | 1.8 (approx.) | cambridge.orgnih.gov |

| Sheep Cheese | 2.73 | researchgate.net |

| Goat Cheese | 1.9 (approx.) | cambridge.orgnih.gov |

| Butter | 1.8 (approx.) | cambridge.orgnih.gov |

Environmental Implications and Sustainable Production of 4 Ethyl 2 Methylhexanoic Acid

Environmental Release and Biodegradation Studies of Related Branched Acids

While specific data on the environmental release and biodegradation of 4-ethyl-2-methylhexanoic acid is limited, studies on structurally similar branched-chain carboxylic acids (BCCAs) provide significant insights. The degree and position of branching in the carbon chain are critical factors influencing their persistence and degradation in the environment. nih.govnih.gov

Research indicates that xenobiotic BCCAs, often discharged from industrial activities, can be persistent in conventional wastewater treatment systems, leading to their accumulation in water and sediments. nih.gov The biodegradation of these compounds often proceeds via β-oxidation, a common metabolic pathway for fatty acids. nih.govnih.gov However, the branching on the alkyl chain can interfere with this process. nih.gov

Studies on various branched acid isomers have demonstrated that the extent of biodegradation is inversely related to the degree of alkyl chain branching. nih.govessex.ac.uk For instance, a study on aromatic alkanoic acids found that the least branched isomer was completely metabolized, while more branched isomers were only partially transformed. nih.govessex.ac.uk Specifically, branching at the α or β carbon relative to the carboxyl group can hinder the β-oxidation mechanism. nih.gov Compounds with quaternary carbon atoms have been shown to be particularly resistant to degradation. nih.gov

A structurally related compound, 2-ethylhexanoic acid (2-EHA), is a known metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net The microbial degradation of DEHP in the environment can lead to the formation of 2-EHA and 2-ethylhexanol, which have been found to be more resistant to further degradation than the parent compound. researchgate.net The presence of these recalcitrant metabolites is a concern as they have been detected in various environmental samples, including river water and sediments, and have demonstrated greater acute toxicity than the original plasticizers. researchgate.net

The following table summarizes findings from biodegradation studies on related branched acids.

| Compound Type | Key Findings | Environmental Significance |

| Xenobiotic Branched Carboxylic Acids | Degradation occurs via β-oxidation in anaerobic sediments, but is hindered by branching at the α or β position. nih.gov | Persistent in the environment, potentially accumulating in sediments and affecting carbon cycling. nih.gov |

| Aromatic Alkanoic Acids (Branched Isomers) | Increased alkyl chain branching reduces the rate and extent of biotransformation. nih.govessex.ac.uk | The structural complexity of branched acids contributes to their environmental persistence. |

| 2-Ethylhexanoic Acid (Plasticizer Metabolite) | Formed from the degradation of DEHP, it is more recalcitrant and toxic than the parent compound. researchgate.net | Represents a persistent and toxic environmental contaminant resulting from plasticizer breakdown. researchgate.net |

Green Chemistry Metrics and Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several metrics have been developed to quantify the "greenness" of a chemical synthesis, providing a framework for designing more sustainable routes to compounds like this compound. nih.govoulu.fimdpi.com

Key green chemistry metrics focus on resource efficiency and waste minimization. mdpi.com These include:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. researchgate.netmdpi.com An ideal, 100% atom-economical reaction would have all reactant atoms ending up in the final product, with no byproducts.

Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the actual mass of the product relative to the total mass of all reactants used, including those used in excess. researchgate.netnih.gov

E-Factor (Environmental Factor): The E-Factor quantifies the amount of waste produced per unit of product. nih.govmdpi.com A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): Used extensively in the pharmaceutical industry, PMI considers the total mass input (reactants, solvents, reagents, process water) relative to the mass of the final product. nih.gov

The synthesis of 2-ethylhexanoic acid, a related compound, offers examples where these principles can be applied. Traditional methods often involve multiple steps and the use of hazardous reagents. google.commdpi.com However, modern approaches focus on improving efficiency and sustainability. For example, the direct oxidation of 2-ethylhexanal (B89479) using oxygen or air as the oxidant, in the presence of a catalyst, represents a greener alternative. mdpi.com This method has high selectivity, uses a cost-effective oxidizing agent, and operates under mild conditions, aligning with green chemistry principles. mdpi.com

The table below illustrates some key green chemistry metrics.

| Metric | Formula | Description | Goal |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Measures the efficiency of incorporating reactant atoms into the final product. researchgate.netmdpi.com | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Considers reaction yield and stoichiometry. researchgate.netnih.gov | Maximize |

| E-Factor | Total Mass of Waste / Mass of Product | Quantifies the amount of waste generated. nih.govmdpi.com | Minimize |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | A holistic metric including all materials used in the process. nih.gov | Minimize |

Bio-Based Routes for Carboxylic Acid Production

The growing demand for sustainable chemical production has spurred research into bio-based routes for manufacturing carboxylic acids. nih.govnih.gov Microbial fermentation and enzymatic catalysis offer promising alternatives to conventional petrochemical-based synthesis, utilizing renewable feedstocks like glucose and glycerol. nih.govnih.gov These biological systems can be engineered to produce a wide array of carboxylic acids, including those with branched structures.

Microbial platforms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are frequently used as hosts for producing these "green" molecules. nih.gov Through the tools of synthetic biology, metabolic pathways can be engineered or introduced into these microorganisms to convert simple sugars into valuable chemical building blocks. nih.govnih.gov For instance, pathways for the synthesis of medium-chain carboxylic acids have been established by integrating genes from various organisms. nih.gov

One promising strategy for producing medium-chain carboxylic acids is through microbial chain elongation, which utilizes the reverse β-oxidation pathway. rsc.org This process can elongate shorter-chain acids (like acetic acid) by adding two-carbon units in each cycle, offering a potential route to more complex structures. rsc.org Microbiomes, or mixed microbial communities, have proven to be robust and cost-effective biocatalysts for this process, capable of converting diverse biomass sources into valuable chemicals. rsc.org

Despite the potential, there are challenges to overcome in bio-based production. A key issue is the inherent toxicity of many carboxylic acids to the microbial catalysts, which can inhibit growth and productivity at high concentrations. frontiersin.org The accumulation of these acids can damage cell membranes and lower the internal pH of the microbes. frontiersin.org Therefore, a significant area of research focuses on engineering more robust microbial strains with increased tolerance to the desired products. frontiersin.org

The development of efficient, high-titer bio-based processes for compounds like this compound could significantly enhance the sustainability of the chemical industry by reducing reliance on fossil fuels and creating value from renewable resources. nih.govacs.org

Industrial and Specialized Research Applications of 4 Ethyl 2 Methylhexanoic Acid and Its Derivatives

Utilization as a Versatile Chemical Intermediate

4-Ethyl-2-methylhexanoic acid, a branched-chain carboxylic acid, serves as a valuable building block in organic synthesis. Its unique structure, featuring both ethyl and methyl branches, provides specific steric and hydrophobic properties that are leveraged in the creation of more complex molecules. In chemical research and industrial processes, branched-chain carboxylic acids are significant precursors for a variety of products.

The reactivity of the carboxylic acid group allows this compound to undergo various transformations to produce a range of derivatives. A primary reaction is esterification, where the acid reacts with an alcohol to form an ester. These esters have applications in numerous fields, as detailed in subsequent sections. Another key transformation is the formation of metal salts. By reacting the acid with metal bases (oxides, hydroxides, or carbonates), metal carboxylates can be synthesized. wikipedia.org For instance, cobalt and manganese salts of the related compound 2-ethylhexanoic acid are widely used as driers in paints, varnishes, and enamels. Similarly, derivatives of this compound can be tailored to create products with specific physical and chemical properties for diverse applications.

The synthesis of these derivatives often involves standard organic chemistry techniques. For example, the creation of esters can be achieved through Fischer esterification, while metal salts are typically formed through metathesis reactions. researchgate.net The versatility of this compound as an intermediate is crucial for developing molecules designed for specialized functions in materials science, lubrication, and other industries. researchgate.net

Applications in Polymer and Material Science Research (e.g., Plasticizer Precursors, Resin Modifiers)

In the realm of polymer and material science, this compound and its derivatives are subjects of research for creating performance-enhancing additives. The esters of this acid are investigated as precursors for plasticizers, which are compounds added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. The branched structure of the acid is particularly relevant, as it can disrupt polymer chain packing, effectively lowering the glass transition temperature of the material. The related 2-ethylhexanoic acid (2-EHA) is used in the production of plasticizers for polyvinyl butyral (PVB) films and heat stabilizers for PVC. bisleyinternational.commdpi.com

Metal derivatives of branched-chain carboxylic acids, often referred to as metal carboxylates or "metal soaps," are also significant in this field. wikipedia.org These compounds, such as those formed with tin, cobalt, or nickel, can act as catalysts in polymerization reactions and as stabilizers that prevent the degradation of plastics. wikipedia.orgresearchgate.net For example, tin(II) ethylhexanoate is a well-known catalyst for the ring-opening polymerization of polylactide. wikipedia.org

Furthermore, research extends to the use of these compounds as resin modifiers. In coatings applications, derivatives of 2-EHA are used to produce alkyd resins with improved resistance to yellowing compared to those made with standard fatty acids. bisleyinternational.com This makes them suitable for high-performance coatings like stoving enamels. bisleyinternational.com The incorporation of the bulky, branched alkyl group from this compound into a polymer backbone can modify the physical properties of the resulting resin, such as its solubility and viscosity.

| Derivative Type | Potential Application | Function | Related Example Compound |

| Polyol Esters | Plasticizers | Increases polymer flexibility and durability | 2-EHA esters in PVB films bisleyinternational.com |

| Metal Salts (e.g., Tin) | Polymerization Catalysts | Initiates or accelerates polymer formation | Tin(II) ethylhexanoate for polylactide wikipedia.org |

| Metal Salts (e.g., Cobalt) | Resin Driers / Modifiers | Accelerates curing of alkyd resins | Cobalt(II) ethylhexanoate wikipedia.org |

| Glycidyl Esters | Resin Modifiers | Improves resin toughness and adhesion | N/A |

Research into Lubricant Additives and Corrosion Inhibitors

The unique chemical structure of this compound and its derivatives makes them promising candidates for research into advanced lubricant additives and corrosion inhibitors. The lipophilic nature of the branched alkyl chain enhances solubility in nonpolar base oils, a critical property for lubricant additives. wikipedia.org

Esters of 2-ethylhexanoic acid, known as polyol esters, are used as synthetic lubricants and lubricant additives. bisleyinternational.com Research in this area explores how the specific branching pattern of acids like this compound affects properties such as viscosity index, thermal stability, and lubricity. Formulations containing 2-ethylhexanoic acid have been shown to enhance the lubricity of fuels. google.com Furthermore, its methyl ester, methyl 2-ethylhexanoate (B8288628), is identified for its use in lubricants and lubricant additives. nih.gov

In the field of corrosion prevention, carboxylic acids and their salts can form a protective, adsorbed film on metal surfaces, shielding them from corrosive environments. mdpi.comresearchgate.net Research has demonstrated that 2-ethylhexanoic acid is an effective corrosion inhibitor, capable of forming nanoscale protective films on zinc surfaces. researchgate.net It is also used to produce corrosion inhibitors for automotive coolants. bisleyinternational.com The mechanism involves the acid converting the metal to a passive state, which inhibits corrosion. researchgate.net Derivatives of this compound are investigated for similar properties, aiming to tailor the molecular structure for optimal performance in specific metal-lubricant systems.

| Application Area | Compound/Derivative | Function | Research Finding/Example |

| Lubricant Additives | Polyol Esters | Synthetic lubricant base stock or additive | 2-EHA is a raw material for synthetic oils bisleyinternational.com |

| Methyl Esters | Lubricant additive | Methyl 2-ethylhexanoate is used in lubricants nih.gov | |

| Acid Formulations | Fuel lubricity enhancer | 2-EHA in diesel additive formulations google.com | |

| Corrosion Inhibitors | Carboxylic Acids | Forms protective film on metal | 2-EHA efficiently inhibits zinc corrosion researchgate.net |

| Metal Salts | Component in coolant inhibitors | 2-EHA salts serve as corrosion inhibitors bisleyinternational.com |

Development in Flavor and Fragrance Formulations

While this compound itself may not be a primary fragrance component, its esters are of significant interest in the flavor and fragrance industry. Esterification of carboxylic acids with various alcohols is a common method to produce compounds with pleasant, often fruity or floral, aromas. The scent profile of an ester is determined by the specific acid and alcohol used.

Research into the fragrance properties of branched-chain esters has shown they can produce a wide variety of notes. For example, esters of the related 2-methyl-2-ethyl-hexanoic acid are described as valuable perfumes with powerful, persistent, and characteristic fragrances. google.com Specifically, ethyl 2-methyl-2-ethyl-hexanoate is noted for its fruity and fresh odor with hints of apple and chamomile. google.com

The structural isomer, 2-methylhexanoic acid, is described as having a cheesy, fruity, and oily fatty aroma. thegoodscentscompany.com Another related compound, 4-methylhexanoic acid, is also used as a fragrance ingredient. nih.gov Esters derived from this compound, such as its methyl or ethyl esters, are explored for their potential to create novel and complex scent profiles for use in perfumes, cosmetics, and other scented products. The specific branching at the 2 and 4 positions would likely result in a unique olfactory character compared to other C9 esters.

| Related Ester/Acid | CAS Number | Reported Aroma/Flavor Profile | Application |

| Ethyl 2-methyl-2-ethyl-hexanoate | N/A | Fruity, fresh, apple, chamomile google.com | Perfume Compositions |

| 2-Methylhexanoic acid | 4536-23-6 | Cheesy, fruity, oily, fatty thegoodscentscompany.com | Flavors and Fragrances |

| 4-Methylhexanoic acid | 1561-11-1 | N/A (listed as fragrance ingredient) nih.gov | Fragrances |

| Methyl 2-ethylhexanoate | 816-19-3 | N/A (listed as fragrance ingredient) nih.gov | Fragrances |

Exploration as a Component in Biolubricant Development

The development of biolubricants—lubricants derived from renewable resources—is a growing field of research driven by environmental concerns. These lubricants are typically based on vegetable oils or synthetic esters derived from natural fatty acids and alcohols. Esters of this compound are being explored in this context. While the acid itself may be synthetically derived, it can be esterified with bio-based alcohols (e.g., trimethylolpropane, pentaerythritol) to create high-performance, biodegradable lubricant base oils. figshare.com

The key advantage of using a branched-chain acid like this compound is the excellent low-temperature properties it imparts to the resulting ester. The branching disrupts the orderly packing of the molecules at low temperatures, which helps to lower the pour point of the lubricant. researchgate.net This is a significant advantage over lubricants based on straight-chain fatty acids, which tend to solidify at higher temperatures.

Research focuses on the synthesis and characterization of these esters to evaluate their physicochemical properties, including viscosity index, oxidative stability, and biodegradability. figshare.com The goal is to develop biolubricant formulations that can match or exceed the performance of conventional mineral oil-based lubricants in demanding applications, such as hydraulic fluids, gear oils, and metalworking fluids. The biocatalytic synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, using enzymes like lipase, is also an area of active research, offering a greener route to these valuable compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Methylhexanoic Acid

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are instrumental in determining the stable three-dimensional arrangements (conformations) of molecules and their relative energies. For 4-Ethyl-2-methylhexanoic acid, a key area of conformational flexibility lies in the orientation of the carboxylic acid group and the arrangement of the branched alkyl chain.

The carboxyl group (–COOH) can exist in two primary planar conformations: syn and anti. nih.gov In the syn conformation, the O=C–O–H dihedral angle is approximately 0°, while in the anti conformation, it is about 180°. nih.gov For simple carboxylic acids like acetic acid, the syn conformation is generally more stable in the gas phase due to favorable intramolecular interactions. nih.gov However, in aqueous solutions, the anti conformation can be nearly as populated due to stabilizing hydrogen-bonding interactions with solvent molecules. nih.gov For this compound, the bulky alkyl group may influence this conformational preference.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of key dihedral angles. rsc.org This allows for the identification of local energy minima corresponding to stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |

| Syn | ~0° | 0.0 | 0.5 |

| Anti | ~180° | 4.5 | 0.0 |

Note: This table is illustrative and based on general trends for carboxylic acids. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular forces that govern the properties of substances in condensed phases. For this compound, MD simulations can reveal how molecules interact with each other and with solvent molecules.

A primary mode of intermolecular interaction for carboxylic acids is hydrogen bonding. researchgate.netchemguide.co.uk In a pure or concentrated solution, two molecules of this compound can form a stable cyclic dimer through two hydrogen bonds between their carboxyl groups. libretexts.orgaip.org This dimerization has a significant impact on physical properties such as boiling point. libretexts.orgbritannica.com

In aqueous solution, MD simulations can show the competition between acid-acid hydrogen bonds and acid-water hydrogen bonds. researchgate.netresearchgate.net The carboxyl group can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). researchgate.net The branched, nonpolar alkyl chain of this compound will exhibit hydrophobic interactions, leading to aggregation in aqueous environments to minimize contact with water molecules. youtube.comyoutube.com Simulations of fatty acids in water have demonstrated this self-assembly behavior. nih.gov

Structure-Property Relationship Modeling for Branched Carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For branched carboxylic acids like this compound, QSPR models can be developed to predict properties such as acidity (pKa), boiling point, and solubility without the need for experimental measurements.

These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. These descriptors can be based on topology, geometry, or electronic structure. For instance, to predict the pKa of a series of carboxylic acids, relevant descriptors might include the partial charge on the acidic hydrogen atom, the electrostatic potential at the carboxyl oxygen atoms, and descriptors that quantify the size and branching of the alkyl chain. nih.govresearchgate.netblogspot.com

Once a set of descriptors is calculated for a training set of molecules with known property values, statistical methods like multiple linear regression or machine learning algorithms are used to build the predictive model. researchgate.net

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Carboxylic Acids

| Descriptor Type | Example Descriptor | Property Influenced |

| Electronic | Partial charge on hydroxyl oxygen | pKa |

| Topological | Wiener Index (describes branching) | Boiling Point, Solubility |

| Geometrical | Solvent Accessible Surface Area | Solubility |

| Quantum Chemical | HOMO/LUMO energies | Reactivity |

Predictive Algorithms for Synthetic Accessibility and Reaction Outcomes

Predictive algorithms are increasingly used in chemistry to assess the ease of synthesizing a target molecule and to predict the likely outcomes of chemical reactions. These tools can save significant time and resources in the design of synthetic routes.

The synthetic accessibility of this compound can be evaluated using software that analyzes its structure and compares it to known starting materials and chemical reactions. tsijournals.comscientific-computing.com These algorithms often assign a "synthetic accessibility score" based on factors like molecular complexity, the number of chiral centers, and the presence of common functional groups. tsijournals.comsynthiaonline.com A molecule with a more complex carbon skeleton and multiple stereocenters, like this compound, would be considered more challenging to synthesize than a simple linear carboxylic acid.

Retrosynthesis prediction software can propose potential synthetic pathways by breaking the target molecule down into simpler, commercially available precursors. engineering.org.cnmit.edu For this compound, a retrosynthetic analysis might suggest disconnections corresponding to well-established reactions such as alkylation of an enolate or a Grignard reaction followed by carboxylation.

Furthermore, machine learning models trained on large databases of chemical reactions can predict the products of a reaction given the reactants and conditions. nih.govchemrxiv.org While a specific synthesis for this compound may not be in these databases, the algorithms can generalize from similar transformations to suggest plausible reaction conditions and potential side products. nih.gov For example, the synthesis of hexanoic acid from 1-hexanol could serve as a starting point for designing a synthesis for its branched analogue. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-2-methylhexanoic acid, and how can intermediates be characterized?

- Answer : The synthesis typically involves alkylation or carboxylation of branched-chain precursors. For example, intermediates like 2-methylhexenoic acid derivatives can be functionalized via Grignard reactions or catalytic hydrogenation. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for purity assessment. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like isomerized analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Key practices include:

- Use of fume hoods to minimize inhalation risks.

- Personal protective equipment (PPE) such as nitrile gloves and safety goggles.

- Storage in airtight containers away from incompatible materials (e.g., strong oxidizers).

- Immediate decontamination of spills using inert absorbents. These protocols align with general guidelines for carboxylic acid derivatives .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is preferred for sensitivity. Calibration curves should account for matrix effects (e.g., solvent interactions). For structural validation, Fourier-transform infrared spectroscopy (FTIR) and tandem MS/MS provide complementary data .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound?

- Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) can enhance enantiomeric excess (ee). Reaction parameters like solvent polarity (e.g., hexane vs. THF) and temperature gradients must be systematically tested. Monitoring ee via chiral GC or polarimetry is critical .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Meta-analyses using heterogeneity metrics (e.g., I² statistic) can quantify variability across studies. If I² >50%, subgroup analyses (e.g., cell line specificity, assay protocols) are warranted. Replicating experiments under standardized conditions (e.g., ISO 17025) reduces bias .

Q. How do steric and electronic effects influence the reactivity of this compound in polymer synthesis?

- Answer : The ethyl and methyl branches increase steric hindrance, slowing esterification kinetics. Computational modeling (DFT or MD simulations) predicts regioselectivity in copolymerization. Experimentally, adjusting monomer feed ratios and initiators (e.g., azobisisobutyronitrile) mitigates chain-transfer side reactions .

Methodological Guidance

Designing dose-response studies for this compound in toxicological assays

- Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀ values. Include positive controls (e.g., known cytotoxic agents) and negative controls (solvent-only). Data normalization to baseline viability (MTT assay) ensures reproducibility. Statistical power analysis (>80%) determines sample size .

Developing a stability profile for this compound under varying storage conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.